
7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and keto groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid typically involves multi-step organic reactions. One common method includes the acylation of orcinol with acetic acid in the presence of boron trifluoride diethyl etherate as a catalyst. The reaction is carried out at elevated temperatures (around 90°C) for an extended period (18-25 hours) with molecular sieves to ensure anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and column chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including cytotoxicity against cancer cell lines.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclin-dependent kinase 2 (CDK2) through molecular docking interactions . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4-Dihydroxy-6-methylphenyl)ethanone: Shares a similar core structure but lacks the extended keto chain.
2’,4’-Dihydroxy-6’-methoxy-3’,5’-dimethylchalcone: Another related compound with similar hydroxyl and methoxy groups.
Uniqueness
7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. Its extended keto chain also differentiates it from simpler analogs, providing additional sites for chemical modification and interaction with biological targets.
Propiedades
Fórmula molecular |
C14H14O7 |
|---|---|
Peso molecular |
294.26 g/mol |
Nombre IUPAC |
7-(2,4-dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoic acid |
InChI |
InChI=1S/C14H14O7/c1-7-2-8(15)4-11(18)14(7)12(19)5-9(16)3-10(17)6-13(20)21/h2,4,15,18H,3,5-6H2,1H3,(H,20,21) |
Clave InChI |
RULCYAVVKUHZCD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)CC(=O)CC(=O)CC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


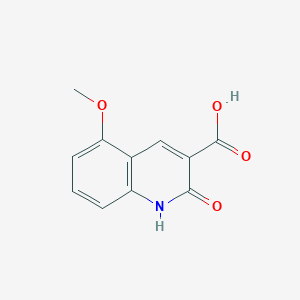
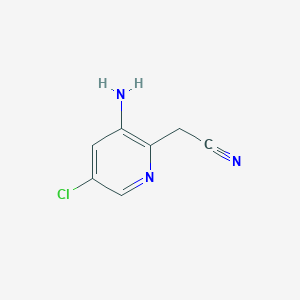
![4-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13028500.png)
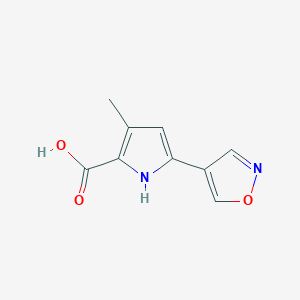
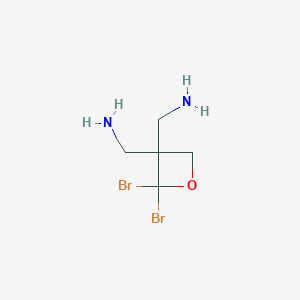

![5-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13028532.png)
![Tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13028533.png)
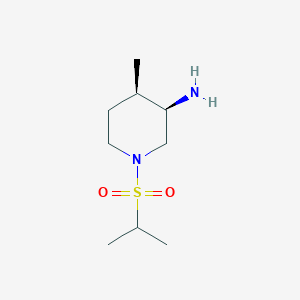
![7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B13028553.png)
![3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine](/img/structure/B13028555.png)

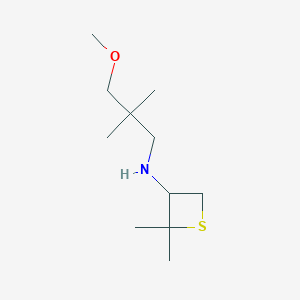
![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)
